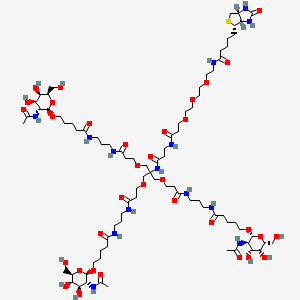

tri-GalNAc biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

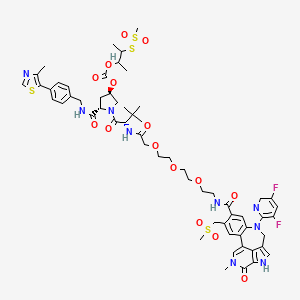

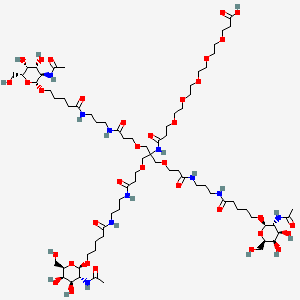

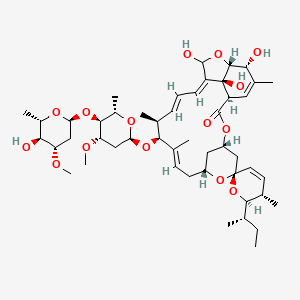

La biotina triantenaria N-acetilgalactosamina es un ligando del receptor de asialoglicoproteína biotinilado que se utiliza en la investigación y desarrollo de quimeras de direccionamiento lisosomal. Este compuesto comprende una N-acetilgalactosamina triantenaria unida a la biotina mediante un enlace de polietilenglicol . Se utiliza principalmente para la degradación específica de proteínas, en particular en las células hepáticas, aprovechando el receptor de asialoglicoproteína.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la biotina triantenaria N-acetilgalactosamina implica la conjugación de la N-acetilgalactosamina triantenaria a la biotina a través de un enlace de polietilenglicol. El proceso suele incluir los siguientes pasos:

Activación de la biotina: La biotina se activa mediante un reactivo adecuado como la N-hidroxisuccinimida.

Conjugación con el enlace de polietilenglicol: La biotina activada se conjuga entonces con un enlace de polietilenglicol.

Adición de la N-acetilgalactosamina triantenaria: Finalmente, se une la N-acetilgalactosamina triantenaria al enlace de polietilenglicol.

Métodos de producción industrial

Los métodos de producción industrial para la biotina triantenaria N-acetilgalactosamina son similares a la síntesis de laboratorio, pero se amplían para satisfacer las demandas comerciales. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de equipos de síntesis automatizados y medidas estrictas de control de calidad son esenciales para mantener la coherencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

La biotina triantenaria N-acetilgalactosamina experimenta varias reacciones químicas, entre ellas:

Reacciones de sustitución: La parte de la biotina puede sustituirse por otros grupos funcionales para modificar sus propiedades.

Reacciones de conjugación: El compuesto puede conjugarse con anticuerpos o fragmentos de anticuerpos para generar nuevos degradadores.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de la biotina triantenaria N-acetilgalactosamina incluyen:

- N-hidroxisuccinimida para la activación de la biotina.

- Polietilenglicol como enlace.

- N-acetilgalactosamina triantenaria para la conjugación .

Principales productos formados

Los principales productos formados a partir de estas reacciones son ligandos biotinilados del receptor de asialoglicoproteína, que pueden utilizarse para la degradación específica de proteínas .

Aplicaciones Científicas De Investigación

La biotina triantenaria N-acetilgalactosamina tiene numerosas aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como bloque de construcción para sintetizar otros compuestos.

Biología: Facilita el estudio de las vías de degradación de proteínas y la endocitosis mediada por receptores.

Medicina: Se emplea en sistemas de administración de fármacos específicos y aplicaciones terapéuticas, en particular para enfermedades hepáticas.

Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y agentes terapéuticos

Mecanismo De Acción

El mecanismo de acción de la biotina triantenaria N-acetilgalactosamina implica su interacción con el receptor de asialoglicoproteína en las células hepáticas. El compuesto facilita la captación de NeutrAvidin a través del receptor de asialoglicoproteína, lo que lleva a la entrega de NeutrAvidin a los lisosomas para su degradación . Este proceso está mediado por la endocitosis mediada por receptores y el tráfico del compuesto a los lisosomas .

Comparación Con Compuestos Similares

Compuestos similares

Quimera de direccionamiento de la proteólisis (PROTAC): Dirige las proteínas citosólicas para su degradación a través del sistema ubiquitina-proteasoma.

Quimera de direccionamiento de la autofagia (AUTAC): Degrada proteínas y orgánulos mediante la autofagia.

Singularidad

La biotina triantenaria N-acetilgalactosamina es única en su capacidad para dirigir las proteínas extracelulares para su degradación a través del receptor de asialoglicoproteína, lo que la hace particularmente eficaz para aplicaciones específicas del hígado .

Propiedades

Fórmula molecular |

C83H146N14O34S |

|---|---|

Peso molecular |

1916.2 g/mol |

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C83H146N14O34S/c1-52(101)92-70-76(116)73(113)56(45-98)129-79(70)126-33-9-6-17-60(104)84-25-12-28-87-64(108)22-37-123-49-83(50-124-38-23-65(109)88-29-13-26-85-61(105)18-7-10-34-127-80-71(93-53(2)102)77(117)74(114)57(46-99)130-80,51-125-39-24-66(110)89-30-14-27-86-62(106)19-8-11-35-128-81-72(94-54(3)103)78(118)75(115)58(47-100)131-81)97-68(112)20-31-90-67(111)21-36-120-41-43-122-44-42-121-40-32-91-63(107)16-5-4-15-59-69-55(48-132-59)95-82(119)96-69/h55-59,69-81,98-100,113-118H,4-51H2,1-3H3,(H,84,104)(H,85,105)(H,86,106)(H,87,108)(H,88,109)(H,89,110)(H,90,111)(H,91,107)(H,92,101)(H,93,102)(H,94,103)(H,97,112)(H2,95,96,119)/t55-,56+,57+,58+,59-,69-,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+/m0/s1 |

Clave InChI |

NHWBOGPIUOYMOB-PFPVVHCWSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)

![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)